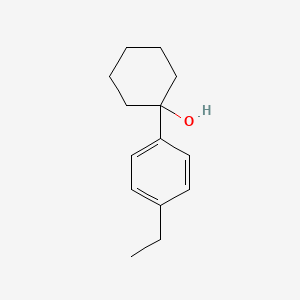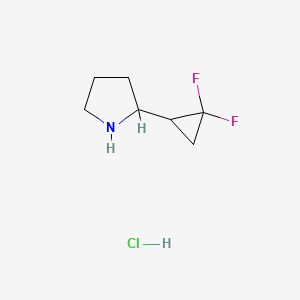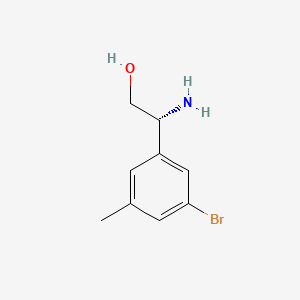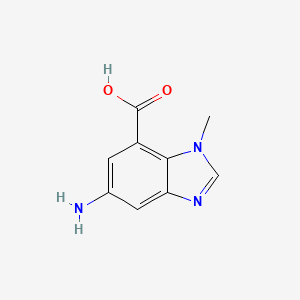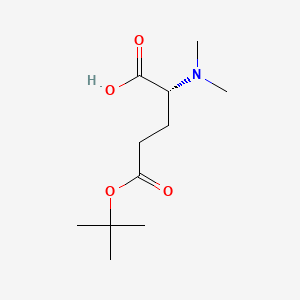
(2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid is an organic compound with a complex structure It is characterized by the presence of a tert-butoxy group, a dimethylamino group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid typically involves the reaction of tert-butyl esters with dimethylamino compounds. One common method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides under metal-free conditions . This reaction proceeds smoothly, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tert-butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds . This method is preferred for its versatility and sustainability compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions: (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group can be used as a probe for NMR studies of macromolecular complexes, indicating its reactivity in forming stable complexes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, benzyl cyanides, and various coupling reagents. The reactions typically occur under mild conditions, often in the presence of catalysts or under metal-free conditions .
Major Products Formed: The major products formed from the reactions of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid include tert-butyl esters and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid is used as a reagent for the synthesis of tert-butyl esters and other derivatives.
Biology: In biological research, this compound is used as a probe for NMR studies of macromolecular complexes. The tert-butyl group attached to the compound provides high sensitivity in NMR studies, allowing researchers to analyze large biomolecular assemblies .
Medicine: In medicine, (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid is explored for its potential therapeutic applications. Its unique chemical properties make it a candidate for drug development and other medical applications.
Industry: In the industrial sector, this compound is used in the production of various tert-butyl esters and other derivatives. Its efficient synthesis using flow microreactor systems makes it a valuable compound for large-scale production .
Wirkmechanismus
The mechanism of action of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The tert-butyl group and dimethylamino group play crucial roles in its reactivity and binding to target molecules. The compound’s effects are mediated through its ability to form stable complexes and undergo various chemical reactions, influencing biological pathways and molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid include other tert-butyl esters and dimethylamino derivatives. Examples include tert-butyl esters of amino acids and other organic compounds with similar functional groups .
Uniqueness: What sets (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid apart from similar compounds is its unique combination of functional groups. The presence of both the tert-butoxy and dimethylamino groups in the same molecule provides distinct chemical properties and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C11H21NO4 |
|---|---|
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
(2R)-2-(dimethylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-9(13)7-6-8(10(14)15)12(4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 |
InChI-Schlüssel |
PETUTSNBWMTJAS-MRVPVSSYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)N(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


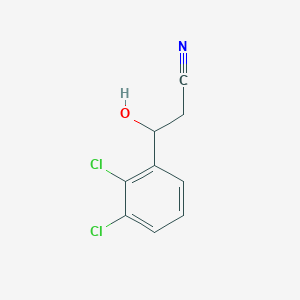
![4-[3-(4-Hydroxybutoxy)propoxy]butanoicacid](/img/structure/B13547021.png)
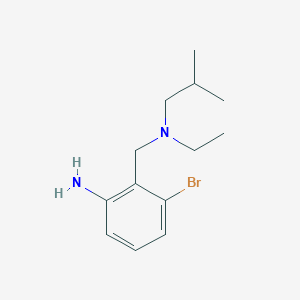
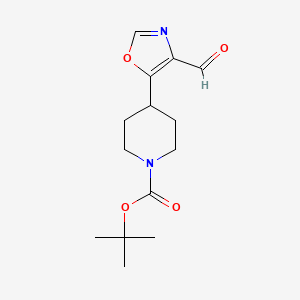
![1H-imidazo[1,2-a]imidazole](/img/structure/B13547046.png)
![3-[(Difluoromethyl)sulfanyl]azetidine](/img/structure/B13547051.png)
